(S)-阿塞那香豆素

描述

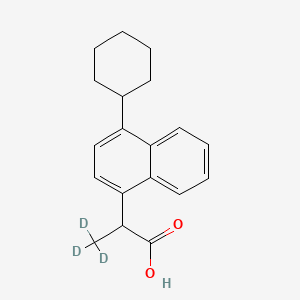

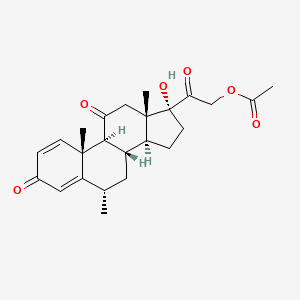

(S)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (R)-acenocoumarol.

科学研究应用

分析方法:阿塞那香豆素,尤其是其更有效的 S-对映异构体,用于抗凝治疗。其快速作用和吸收,作用持续 15-20 小时,已得到广泛研究。各种分析方法,如紫外/可见光分光光度法、液相色谱-质谱法等,用于其估计 (Chaudhari、Mhaske 和 Shirkhedkar,2020 年)。

药物遗传学:阿塞那香豆素的剂量需求可能会受到 CYP2C9、CYP2C19 等基因中的遗传多态性的显着影响。这种变异性需要个性化的给药策略 (Saraeva 等人,2007 年)。

纳米等离子体生物传感器装置:已经开发出一种基于金纳米圆盘并使用针对阿塞那香豆素的特异性多克隆抗体的装置,用于快速监测其血浆水平。这种方法对于治疗药物监测 (TDM) 和剂量管理非常有价值 (Pelaez 等人,2018 年)。

基于基因型的给药算法:研究已导致利用临床因素和遗传变异开发阿塞那香豆素剂量的预测算法。这可以解释患者中高达 50% 的稳定剂量 (Cerezo-Manchado 等人,2012 年)。

抗炎活性:最近的一项研究探索了阿塞那香豆素用于治疗慢性炎症性疾病的再利用。它表明阿塞那香豆素可以减弱巨噬细胞活化,表明其作为抗炎剂的潜力 (Han 和 Hyun,2023 年)。

属性

IUPAC Name |

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859299 | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-78-3 | |

| Record name | (S)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenocoumarol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENOCOUMAROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is (S)-acenocoumarol cleared faster than (R)-acenocoumarol?

A1: The difference in clearance rates between the enantiomers is primarily attributed to stereoselective metabolism. Studies in humans have shown that the total plasma clearance of (S)-acenocoumarol is significantly higher than that of (R)-acenocoumarol. [] This suggests a faster metabolic breakdown and elimination of (S)-acenocoumarol from the body.

Q2: Which enzymes are primarily responsible for the metabolism of (S)-acenocoumarol?

A2: Research points to the cytochrome P450 (CYP) enzyme, particularly CYP2C9, as the primary catalyst for the hydroxylation reactions of (S)-acenocoumarol. [, ] In vitro studies using human liver microsomes have demonstrated that CYP2C9 effectively hydroxylates (S)-acenocoumarol at the 6-, 7-, and 8- positions. [, ]

Q3: Does CYP2C9 exhibit stereoselectivity in metabolizing acenocoumarol enantiomers?

A3: Yes, CYP2C9 demonstrates stereoselectivity, showing a higher affinity and faster metabolism for (S)-acenocoumarol compared to (R)-acenocoumarol. While CYP2C9 metabolizes both enantiomers, the Km values for (S)-acenocoumarol are notably lower, indicating a stronger binding affinity. [] Furthermore, the Vmax values, representing the maximum rate of metabolism, are higher for (S)-acenocoumarol, signifying faster enzymatic processing. []

Q4: Are there other enzymes involved in (R)-acenocoumarol metabolism?

A4: Yes, in addition to CYP2C9, other CYP enzymes contribute to the metabolism of (R)-acenocoumarol. Studies show that CYP1A2 contributes to the 6-hydroxylation, while CYP2C19 participates in 6-, 7-, and 8-hydroxylations of (R)-acenocoumarol. [, ] This difference in the enzymatic pathways for the two enantiomers highlights the complexity of acenocoumarol metabolism.

Q5: How do genetic variations in CYP2C9 affect (S)-acenocoumarol's pharmacokinetics and pharmacodynamics?

A5: Polymorphisms in the CYP2C9 gene can significantly influence the metabolism and consequently the dose requirements of (S)-acenocoumarol, and by extension, racemic acenocoumarol. Individuals carrying specific variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity for (S)-acenocoumarol, leading to slower clearance and increased sensitivity to the drug. [, , , ] This heightened sensitivity necessitates lower doses of acenocoumarol to achieve the desired anticoagulant effect and avoid potential bleeding complications.

Q6: Can other drugs affect (S)-acenocoumarol's pharmacokinetics?

A6: Yes, several drugs can interact with (S)-acenocoumarol, primarily by influencing the activity of CYP2C9. For example, phenylbutazone, a non-steroidal anti-inflammatory drug, has been shown to increase the plasma unbound fraction of (S)-acenocoumarol, leading to enhanced clearance. [] This interaction emphasizes the importance of careful consideration of concomitant medications when administering acenocoumarol.

Q7: Does omeprazole affect the pharmacokinetics and pharmacodynamics of acenocoumarol?

A7: Contrary to previous findings with warfarin, short-term omeprazole intake does not appear to significantly impact the pharmacokinetics or pharmacodynamics of acenocoumarol in healthy individuals. [] This difference in interaction profiles suggests that omeprazole may not pose the same drug interaction risks with acenocoumarol as it does with warfarin.

Q8: How does piroxicam interact with acenocoumarol enantiomers?

A8: Piroxicam administration has been shown to significantly reduce the clearance of both (R)- and (S)-acenocoumarol, with a more pronounced effect on the (R)-enantiomer. [] This interaction leads to increased exposure to both enantiomers and a potentially enhanced anticoagulant effect.

Q9: What analytical techniques are employed to study (S)-acenocoumarol?

A9: Various analytical methods are used to quantify and characterize (S)-acenocoumarol in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to measure plasma concentrations of (R)- and (S)-acenocoumarol. [] For enhanced sensitivity and selectivity, particularly when analyzing low drug concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)